

Spectroscopic Data for 1-Benzyl-1H-imidazole-5-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzyl-1H-imidazole-5-carboxaldehyde

Cat. No.: B127406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Benzyl-1H-imidazole-5-carboxaldehyde**. The information presented herein is essential for the identification, characterization, and quality control of this important intermediate in pharmaceutical and organic synthesis. This document includes representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Benzyl-1H-imidazole-5-carboxaldehyde**.

Disclaimer: The specific numerical data presented in the following tables are representative examples based on typical spectroscopic values for compounds with similar structural motifs and are intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.85	s	-	1H	H-C(O)
7.90	s	-	1H	H-2 (imidazole)
7.65	s	-	1H	H-4 (imidazole)
7.35 - 7.25	m	-	5H	Phenyl-H
5.30	s	-	2H	CH ₂

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
185.0	C=O (aldehyde)
145.0	C-2 (imidazole)
140.0	C-5 (imidazole)
135.0	C-ipso (phenyl)
130.0	C-4 (imidazole)
129.0	C-para (phenyl)
128.5	C-ortho (phenyl)
128.0	C-meta (phenyl)
52.0	CH ₂

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3120	weak	C-H stretch (aromatic/imidazole)
2850, 2750	weak	C-H stretch (aldehyde)
1680	strong	C=O stretch (aldehyde)
1590, 1495, 1450	medium	C=C stretch (aromatic/imidazole)
1250	medium	C-N stretch
750, 700	strong	C-H bend (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
186	80	[M] ⁺
185	100	[M-H] ⁺
91	95	[C ₇ H ₇] ⁺ (tropylium ion)
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer. The sample (approximately 10-20 mg) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra are

recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy

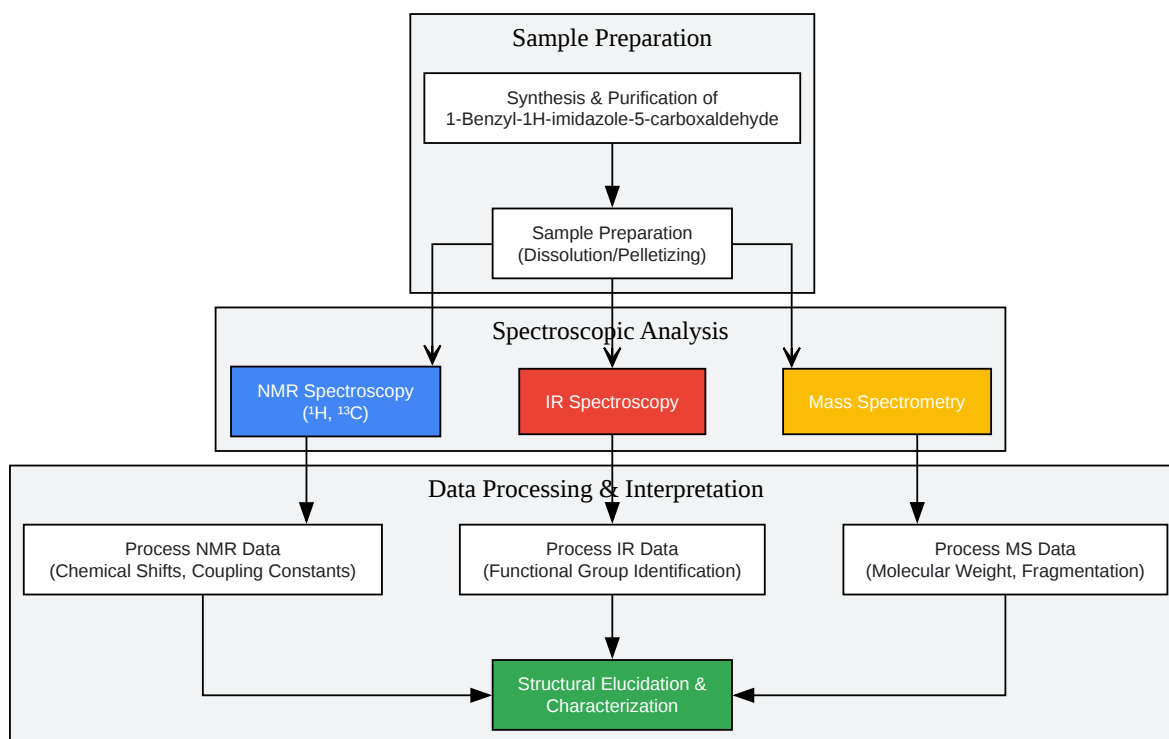
The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically recorded on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Benzyl-1H-imidazole-5-carboxaldehyde**.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Data for 1-Benzyl-1H-imidazole-5-carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127406#spectroscopic-data-for-1-benzyl-1h-imidazole-5-carboxaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b127406#spectroscopic-data-for-1-benzyl-1h-imidazole-5-carboxaldehyde-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com